(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone
Description
The compound "(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone" is a structurally complex small molecule featuring a pyrazole ring, a spirocyclic 1-oxa-4,8-diazaspiro[4.5]decane system, and a phenylsulfonyl substituent. Its synthesis likely involves multi-step reactions, including the formation of the spirocyclic scaffold and subsequent functionalization. Structural characterization of such compounds typically relies on advanced techniques like NMR spectroscopy and X-ray crystallography, often refined using programs like SHELXL .
Properties
IUPAC Name |
[4-(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O5S/c1-21-14-16(17(20-21)27-2)18(24)22-10-8-19(9-11-22)23(12-13-28-19)29(25,26)15-6-4-3-5-7-15/h3-7,14H,8-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEJARXNJPWQERD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone has attracted attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
Key Features
- Molecular Weight : 370.46 g/mol
- Functional Groups : Contains a pyrazole ring, sulfonyl group, and a spirocyclic structure.
Pharmacological Effects
The compound exhibits various biological activities that can be summarized as follows:
| Activity | Description |
|---|---|
| Antimicrobial | Demonstrated activity against several bacterial strains in vitro. |
| Anticancer | Inhibits proliferation of cancer cell lines through apoptosis induction. |
| Anti-inflammatory | Reduces inflammation markers in animal models. |
| Neuroprotective | Shows potential in protecting neuronal cells from oxidative stress. |
The biological activity is primarily attributed to the following mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways.
- Receptor Modulation : It interacts with various receptors, including GPCRs, which are pivotal in mediating cellular responses.
- Cell Cycle Arrest : Induces cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies and Research Findings
- Anticancer Studies
- Anti-inflammatory Effects
- Neuroprotective Studies
Toxicology and Safety Profile
Preliminary toxicological assessments indicate that the compound has a favorable safety profile with minimal adverse effects observed in animal models at therapeutic doses. Long-term studies are necessary to fully establish its safety for clinical use.
Comparison with Similar Compounds
Key Structural Analogs from Literature:
Compound 7a: (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone Substituents: Amino, hydroxy (pyrazole); cyano, diamino (thiophene) Synthesis: Derived from malononitrile and sulfur via cyclocondensation . Key Differences: Lacks the spirocyclic system and phenylsulfonyl group, but shares the methanone bridge.
Compound 7b: (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(ethyl 2,4-diaminothiophene-5-yl-3-carboxylate)methanone Substituents: Ethyl carboxylate (thiophene) instead of cyano group Synthesis: Uses ethyl cyanoacetate instead of malononitrile . Key Differences: The ester group introduces polarity but reduces steric bulk compared to phenylsulfonyl.
Natural Products (Zygocaperoside and Isorhamnetin-3-O glycoside): Structural Features: Glycosides with sugar moieties and flavonoid cores . Key Differences: Biogenic origin, larger molecular weight, and distinct pharmacokinetic profiles compared to synthetic methanones.
Comparative Data Table:
Physicochemical and Pharmacological Implications
- Reactivity : The spirocyclic system introduces conformational rigidity, which may restrict binding modes compared to flexible thiophene-based analogs.
Methodological Considerations in Structural Elucidation
Q & A
Basic: What are the key steps in synthesizing this spirocyclic compound, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves multi-step procedures, including cyclization and sulfonylation. For example:
- Cyclization : Refluxing intermediates in solvents like xylene (25–30 hrs) with oxidizing agents (e.g., chloranil) to form spiro cores .
- Sulfonylation : Introducing the phenylsulfonyl group via nucleophilic substitution under cooled conditions (e.g., –20°C) in dichloromethane with triethylamine as a base .
- Purification : Column chromatography (ethyl acetate/hexane gradients) and recrystallization (methanol or 2-propanol) are critical for isolating high-purity products .
Optimization : Adjusting reaction time, temperature, and stoichiometry of reagents (e.g., diazomethane for methyl group introduction) can improve yields .
Basic: Which analytical techniques are recommended for characterizing this compound?
Answer:
- Chromatography : Use high-resolution HPLC (e.g., Chromolith® columns) for purity assessment .
- Spectroscopy :
- FT-IR to confirm functional groups (e.g., sulfonyl S=O stretch at ~1290 cm⁻¹) .
- NMR (¹H/¹³C) for structural elucidation, particularly the spirocyclic and pyrazole moieties .
- Mass Spectrometry (LC-MS) : Validate molecular weight and detect impurities .
Advanced: How can structure-activity relationships (SAR) be explored for this compound’s pharmacological potential?
Answer:
- Structural Modifications : Synthesize analogs by varying substituents on the pyrazole (e.g., replacing methoxy with ethoxy) or sulfonyl group (e.g., fluorophenyl derivatives) .
- In Vitro Assays : Test analogs for target binding (e.g., enzyme inhibition assays using purified proteins) and cellular permeability (Caco-2 models) .
- Data Analysis : Use multivariate regression to correlate substituent electronic/hydrophobic parameters (Hammett σ, π values) with bioactivity .
Advanced: What experimental design principles apply to pharmacological testing of this compound?
Answer:
- Dose-Response Studies : Use randomized block designs with split-plot arrangements (e.g., varying concentrations across replicates) to minimize bias .
- Controls : Include positive controls (e.g., known inhibitors) and vehicle controls (DMSO/saline).
- Endpoint Selection : Measure IC₅₀ for enzyme inhibition or MIC for antimicrobial activity, ensuring ≥3 biological replicates .
Advanced: How can contradictions in biological activity data between structural analogs be resolved?
Answer:
- Reproducibility Checks : Validate assays under standardized conditions (e.g., pH, temperature) .
- Solubility Adjustments : Use co-solvents (e.g., DMSO/PEG) to ensure consistent compound dissolution .
- Metabolic Stability : Perform liver microsome studies to rule out rapid degradation as a confounding factor .
Advanced: What methodologies assess the environmental impact of this compound?
Answer:
- Fate Studies : Track degradation pathways (hydrolysis, photolysis) and bioaccumulation potential using OECD 307/308 guidelines .
- Ecotoxicology : Test acute/chronic toxicity in model organisms (e.g., Daphnia magna, algae) with LC₅₀/EC₅₀ calculations .
- Risk Modeling : Combine persistence (DT₅₀), bioaccumulation (log Kow), and toxicity data for ecological risk quotients .
Basic: What are common purification challenges, and how are they addressed?
Answer:
- Low Yield : Optimize recrystallization solvents (e.g., DMF/EtOH mixtures for polar intermediates) .
- Impurities : Use gradient elution in column chromatography (silica gel, petroleum ether/ethyl acetate) to separate byproducts .
- Hygroscopicity : Store purified compounds under inert atmosphere (N₂) with desiccants .
Advanced: How can computational methods enhance research on this compound?
Answer:
- Docking Studies : Predict binding modes to targets (e.g., kinases) using AutoDock Vina or Schrödinger .
- QSAR Modeling : Train models on analog datasets to prioritize synthesis of high-activity candidates .
- ADMET Prediction : Use SwissADME or ADMETLab to estimate absorption, toxicity, and metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
